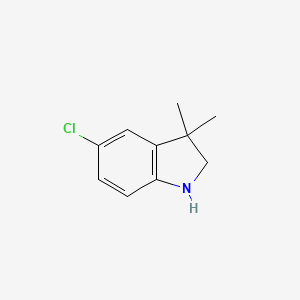![molecular formula C21H18N2O3S B2406479 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-15-7](/img/structure/B2406479.png)
2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a phenol group, a thiophene ring, and a pyrazolo[1,5-c][1,3]oxazine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or ring to the molecule. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex due to the presence of multiple rings and functional groups. These features can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, the phenol group might undergo reactions typical for phenols, such as E1 or E2 eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure and functional groups. For example, the presence of a phenol group might make the compound somewhat acidic .Applications De Recherche Scientifique
Antibacterial Properties
Compounds similar to 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol have been studied for their antibacterial activities. A study by Landage, Thube, and Karale (2019) synthesized a series of compounds with structures related to the chemical , demonstrating notable antibacterial properties (Landage, Thube, & Karale, 2019).
Anti-inflammatory Activity
A study by Sharma, Srivastava, and Kumar (2005) investigated compounds with a similar structure and found them to have significant anti-inflammatory activity (Sharma, Srivastava, & Kumar, 2005).
Molecular Docking and Quantum Chemical Calculations
The compound's molecular structure and spectroscopic data have been investigated through DFT (Density Functional Theory) calculations, as reported by Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020). Such studies are crucial for understanding the molecular properties and potential biological effects of the compound (Viji et al., 2020).
Antimicrobial Screening
Shaikh, Jadhav, Kale, Chate, Nagargoje, and Gill (2014) explored the synthesis of compounds structurally similar to 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, revealing significant antimicrobial activity (Shaikh et al., 2014).
Antioxidant Additives for Lubricating Oils
A study by Amer, Hassan, Moawad, and Shaker (2011) investigated similar compounds for their potential as antioxidant additives in lubricating oils (Amer et al., 2011).
Molluscicidal Activity
Research by Nawwar, Haggag, and Swellam (1993) explored the molluscicidal properties of compounds structurally related to 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (Nawwar, Haggag, & Swellam, 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on such compounds could involve further exploration of their synthesis, properties, and potential biological activities. This could include developing more efficient synthesis methods, studying their behavior in biological systems, or testing their activity against various diseases .
Propriétés
IUPAC Name |
2-methoxy-4-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-20-10-13(6-7-18(20)24)16-11-17-15-4-2-3-5-19(15)26-21(23(17)22-16)14-8-9-27-12-14/h2-10,12,17,21,24H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXKRWXSECZWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)

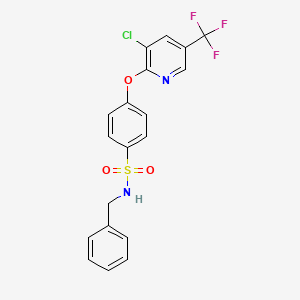
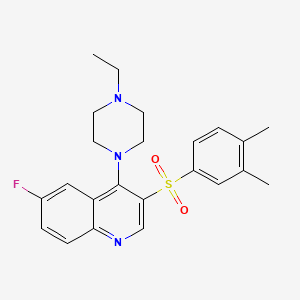
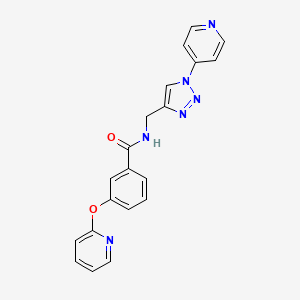
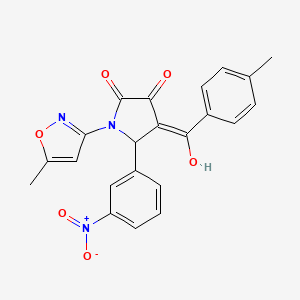
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
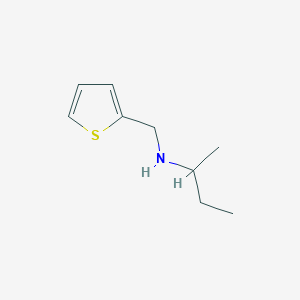
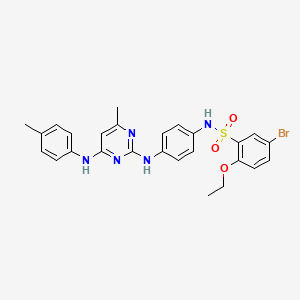
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
